REACTION_CXSMILES
|
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=O)=O)=[CH:7][C:6]=1[N+:15]([O-])=O.C([O-])(O)=O.[Na+].C(Cl)(Cl)Cl.CCCCCC>Cl.O>[NH2:15][C:6]1[CH:7]=[C:8]([SH:11])[CH:9]=[CH:10][C:5]=1[Cl:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
11.26 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
chloroform hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes before the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was kept cool
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with chloroform (4×50 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
afforded a bright yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1Cl)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.632 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |